molecular formula C25H17ClN2O2 B4937501 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide

Cat. No. B4937501
M. Wt: 412.9 g/mol
InChI Key: KTYUXKPWSXYNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide, commonly known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential use in epigenetic research. The compound was first synthesized in 2007 and has since been shown to have a variety of applications in scientific research.

Mechanism of Action

BIX-01294 works by binding to the SET domain of G9a and preventing the enzyme from methylating H3K9. This leads to changes in gene expression and can have a variety of biological effects.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. BIX-01294 has also been shown to have neuroprotective effects and can promote the differentiation of stem cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BIX-01294 is its selectivity for G9a. This allows researchers to study the specific effects of G9a inhibition without affecting other enzymes or pathways. However, BIX-01294 has some limitations. The compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, BIX-01294 has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving BIX-01294. One area of interest is the development of more stable analogs of the compound that can be used in long-term studies. Additionally, researchers are interested in studying the effects of G9a inhibition in different cell types and in vivo models. Finally, there is interest in studying the potential therapeutic applications of BIX-01294, particularly in the treatment of cancer and neurodegenerative diseases.
In conclusion, BIX-01294 is a small molecule inhibitor that has shown great potential for use in epigenetic research. The compound is selective for G9a and can alter gene expression by preventing the methylation of H3K9. While there are some limitations to the use of BIX-01294, there are many potential future directions for research involving this compound.

Synthesis Methods

BIX-01294 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 5-chloro-2-aminobenzoxazole with 2-methyl-3-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 1-naphthaldehyde to form BIX-01294.

Scientific Research Applications

BIX-01294 has been extensively studied for its potential use in epigenetic research. The compound is a selective inhibitor of the lysine methyltransferase G9a, which is responsible for the methylation of histone H3 lysine 9 (H3K9). By inhibiting G9a, BIX-01294 can prevent the methylation of H3K9 and alter gene expression.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O2/c1-15-18(25-28-22-14-17(26)12-13-23(22)30-25)9-5-11-21(15)27-24(29)20-10-4-7-16-6-2-3-8-19(16)20/h2-14H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYUXKPWSXYNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide

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